molecular formula C16H16O4 B6401445 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261933-98-5

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6401445
CAS RN: 1261933-98-5
M. Wt: 272.29 g/mol
InChI Key: ONVLLNYNNYJSKE-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% (MMPB-95) is a versatile compound used in a variety of scientific research applications. It is a derivative of the general class of compounds known as phenylacetic acids, which are commonly used in the synthesis of pharmaceuticals and other chemicals. MMPB-95 has been used in a variety of research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the study of the biochemical and physiological effects of drugs. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used as a reactant in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen.

Mechanism of Action

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormone-like compounds that play an important role in inflammation and pain. By inhibiting the activity of COX-2, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the production of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). Furthermore, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to reduce the production of nitric oxide, a compound involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is a relatively stable compound, making it ideal for use in laboratory experiments. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is relatively inexpensive and widely available. However, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be toxic if ingested, and should be handled with care.

Future Directions

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used as a therapeutic agent for the treatment of inflammation and pain. Additionally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of drugs, as well as their mechanisms of action. Furthermore, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used in the synthesis of other compounds, such as anti-inflammatory drugs and other pharmaceuticals. Finally, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used in the study of enzyme inhibition, as well as the regulation of blood pressure.

Synthesis Methods

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%, in 95% yield. Other methods include the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of an acid, such as hydrochloric acid, and the reaction of p-methoxybenzoic acid and 4-methoxy-2-methylphenol in the presence of an oxidizing agent, such as hydrogen peroxide.

properties

IUPAC Name

2-methoxy-3-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-9-11(19-2)7-8-12(10)13-5-4-6-14(16(17)18)15(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVLLNYNNYJSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689974
Record name 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-98-5
Record name 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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